Indium selenide (In2Se3)

Vue d'ensemble

Description

Indium selenide (In2Se3) is an inorganic compound composed of indium and selenium . It is a III-VI layered semiconductor and a promising candidate for a variety of applications, such as solar cells, photodiodes, and phase-change memories . The solid has a structure consisting of two-dimensional layers bonded together only by van der Waals forces . Each layer has the atoms in the order Se-In-In-Se .

Synthesis Analysis

Indium selenide (In2Se3) can be synthesized from elemental selenium powder and elemental indium in the form of beads, using a previous process of pulverization and subsequently submitting this powder to mechanical alloying in order to obtain the compound and to reduce the grain size . Another method is the direct vapor transport method . Samples of 3R In2Se3 were synthesized from the elements in evacuated quartz ampules. Samples were first heated to 500 °C within 1 h and then heated to 900 °C over the course of 20 h to prevent Se from evaporating too fast .

Molecular Structure Analysis

The crystal structures of two layered room-temperature polytypes: 3R and 2H In2Se3 have been identified . Both polymorphs are stacking variants of the same Se–In–Se–In–Se layers comprising two coordination environments for the In atoms, one tetrahedral and one octahedral .

Chemical Reactions Analysis

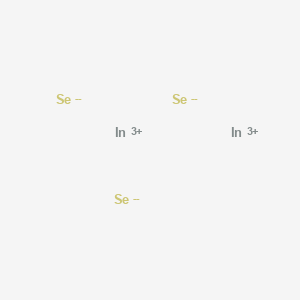

The formation of In2Se3 occurs via a reduction of Se (IV) into Se (-II), which then reacts with the In 3+ ions to give In2Se3 .

Physical And Chemical Properties Analysis

Indium selenide (In2Se3) is a layered semiconductor made of stacked layers of Se-In-In-Se atoms with van der Waals bonding between quadruple layers . It has been known for over 100 years and recently attracted interest as a promising candidate for a variety of applications, such as solar cells, photodiodes, and phase-change memories .

Applications De Recherche Scientifique

Optoelectronic Devices

Indium selenide has emerged as a promising candidate for future high-mobility optoelectronic devices . Its unique electronic properties and superior optoelectronic properties make it suitable for use in these devices .

Field Effect Transistors (FETs)

The material has been used in the fabrication of field effect transistors (FETs) . Its unique properties have led to optimized strategy and recent progress in FETs based on this material .

Photodetectors

Indium selenide has been used in the fabrication of photodetectors . Its superior optoelectronic properties make it a promising material for this application .

Sensors

The promising applications of 2D InSe in sensors have been highlighted . Its unique properties make it suitable for use in various types of sensors .

High Performance Photovoltaic Devices

Indium selenides (InSe and In2Se3) have garnered enormous interest owing to their favourable carrier mobility and high photoresponsivities, exhibiting great application potential in high performance photovoltaic and optoelectronic devices .

Artificial Intelligence and Information Processing

In2Se3 has drawn special attention owing to the existence of intercoupled in-plane (IP) and out-of-plane (OOP) ferroelectricity in monolayer form, which makes it a potential candidate for emerging artificial intelligence, information processing and memory applications .

Memory Applications

The intercoupled in-plane (IP) and out-of-plane (OOP) ferroelectricity in monolayer form of In2Se3 makes it a potential candidate for memory applications .

Controlled Growth of High-Quality Van der Waal Crystals

The controlled growth of indium selenides has attracted considerable research interests in condensed matter physics and materials science . The γ-InSe and α-In2Se3 crystals with completely different stoichiometries and stacking manner of atomic layers have been controlled grown by subtle tuning growth temperature, duration time, and growth pressure .

Safety and Hazards

Orientations Futures

In2Se3 has drawn special attention owing to the existence of intercoupled in-plane (IP) and out-of-plane (OOP) ferroelectricity in monolayer form, which makes it a potential candidate for emerging artificial intelligence, information processing and memory applications . In addition, the high optical absorption and phase-dependent visible to infrared bandgap become advantageous from optoelectronics point-of-view . This unique ferroelectric and optoelectronic coupling further leads to explore atomic-scale multifunctional devices .

Mécanisme D'action

Target of Action

Indium selenides, including In2Se3, primarily target the domain of photoelectrochemistry . They have garnered enormous interest due to their favorable carrier mobility and high photoresponsivities . These properties make them promising candidates for high-performance photovoltaic and optoelectronic devices .

Mode of Action

In2Se3 interacts with its targets through its unique electronic properties. It has a layered structure with the intralayer being covalently bonded and the interlayers being interacted by van der Waals force .

Biochemical Pathways

The synthesis of stoichiometric indium selenides (InSe and In2Se3) in the nano-regime is achieved through proper choice of the reaction solvents . The reaction conditions have a profound effect on the morphology of the nanostructures . The UV-DRS analysis showed a blue shift relative to the bulk band gap and falls in the range suitable for solar cell applications .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of In2Se3, we can discuss its formation and stability. In2Se3 can be prepared by stoichiometric combination of the elements at 1000 to 1100°C temperatures . The metallic α-phase of indium selenide converts to intrinsic conduction β-phase under change in temperature .

Result of Action

The result of In2Se3’s action is the creation of high-performance photovoltaic and optoelectronic devices . Efficient photoresponsitivity was achieved in the as-prepared cubic InSe and hexagonal In2Se3 nanocrystal-based prototype devices . Furthermore, the ferroelectric polarization of α-In2Se3 weakens the nonadiabatic coupling of the nonradioactive recombination, successfully competing with the narrow bandgap and slow dephasing process, and achieving both high optical absorption efficiency and long carrier lifetime .

Action Environment

The action of In2Se3 is influenced by environmental factors such as temperature . The metallic α-phase of indium selenide converts to intrinsic conduction β-phase under change in temperature . Furthermore, the synthesis of In2Se3 is achieved through proper choice of the reaction solvents, indicating that the solvent environment plays a crucial role in the formation of In2Se3 .

Propriétés

IUPAC Name |

indium(3+);selenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2In.3Se/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUCEXGLFUSJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se-2].[Se-2].[Se-2].[In+3].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In2Se3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923467 | |

| Record name | Indium(III) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium selenide (In2Se3) | |

CAS RN |

12056-07-4 | |

| Record name | Indium selenide (In2Se3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012056074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium selenide (In2Se3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium(III) selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diindium triselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: The molecular formula for Indium Selenide is In2Se3. It has a molecular weight of 466.616 g/mol.

A: In2Se3 exists in several polymorphs, with the most common being α-In2Se3, β-In2Se3, and γ-In2Se3. These polymorphs differ in their stacking arrangements of Se-In-Se-In-Se layers. α-In2Se3 exhibits a rhombohedral structure [], β-In2Se3 adopts a hexagonal layered structure [], and γ-In2Se3 crystallizes in a defect wurtzite structure []. These structural variations lead to differences in their electronic and optical properties, making them suitable for different applications.

ANone: Several spectroscopic techniques are employed to characterize In2Se3, including:

- X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of In2Se3 thin films. [, ]

- Raman Spectroscopy: Provides information about the vibrational modes of In2Se3 and helps identify different polymorphs. [, , ]

- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of In and Se in In2Se3. [, ]

- Photoluminescence (PL) Spectroscopy: Provides insights into the electronic band structure and optical properties of In2Se3. []

A: While In2Se3 demonstrates good stability under ambient conditions compared to other 2D materials, it can degrade upon prolonged exposure to air and humidity. [, ]

A: Temperature plays a crucial role in the phase stability of In2Se3. α-In2Se3, stable at room temperature, transitions to β-In2Se3 upon heating above 200°C. [] This transition is reversible in bulk materials but less readily achievable in thin films. [] Furthermore, annealing In2Se3 below its phase transition temperature can significantly improve its electronic properties, such as increasing on-state current and electron mobility in transistors. []

ANone: Various substrates are employed for In2Se3 thin film deposition depending on the desired application. Common substrates include:

- Glass: Used for its low cost and transparency in optoelectronic applications. [, ]

- Silicon (Si): A standard substrate in microelectronics, compatible with existing fabrication processes. [, ]

- Sapphire (Al2O3): Offers excellent thermal stability and transparency, suitable for high-temperature applications and optoelectronics. [, ]

- Graphene: Provides a two-dimensional platform for In2Se3 growth, enabling flexible and transparent devices. [, , ]

ANone: In2Se3 shows promise for several electronic applications:

- Field-Effect Transistors (FETs): In2Se3 exhibits high electron mobility, making it suitable for high-performance transistors. [, , , ]

- Phase-Change Memory (PCM): In2Se3 undergoes reversible phase transitions between amorphous and crystalline states with contrasting electrical properties, enabling its use in non-volatile memory devices. [, , ]

- Ferrorelectric Devices: α-In2Se3's ferroelectric nature makes it attractive for developing ferroelectric memory devices and transistors with low power consumption. [, , ]

ANone: In2Se3 possesses several advantages as a photodetector material:

- High Photoresponsivity: In2Se3 exhibits a strong photoresponse, generating a significant electrical signal upon light illumination. [, , , , ]

- Broadband Detection: In2Se3-based photodetectors can operate in a wide spectral range, from the ultraviolet to the near-infrared region. [, , ]

- Fast Response Time: In2Se3 demonstrates a rapid response to changes in light intensity, enabling high-speed photodetection. [, , ]

ANone: Yes, In2Se3 has been investigated as a potential material for solar cell applications:

- Absorber Layer: In2Se3's suitable bandgap allows for efficient absorption of sunlight, making it a candidate for the absorber layer in thin-film solar cells. [, , ]

- Buffer Layer: In2Se3 can be used as a buffer layer in CuInSe2 (CIS) solar cells, improving device performance by passivating defects at the interface. []

ANone: Despite its potential, several challenges remain:

- Controlled Synthesis of Specific Polymorphs: Synthesizing phase-pure In2Se3 thin films of desired polymorphs remains challenging. []

- Scalable Production: Developing cost-effective and scalable techniques for producing high-quality In2Se3 is crucial for commercialization. []

- Long-Term Stability: Addressing the long-term stability of In2Se3 devices under various operating conditions is essential for practical applications. [, ]

ANone: Future research on In2Se3 will likely focus on:

- Doping and Alloying: Exploring the effects of doping and alloying on the properties of In2Se3 to further tailor its performance. []

- Heterostructures: Investigating the integration of In2Se3 with other 2D materials to create novel heterostructures with enhanced properties. [, , ]

- Flexible and Transparent Devices: Developing flexible and transparent In2Se3-based devices for applications in wearable electronics and displays. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)